molecular formula C17H18N2O2S B251266 4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide

4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide

Cat. No.: B251266
M. Wt: 314.4 g/mol
InChI Key: ROLOMQZIPAHQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide, also known as EHT 1864, is a small molecule inhibitor that has shown potential in cancer research. It is a member of the thioamides family and has a molecular weight of 366.5 g/mol.

Mechanism of Action

4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide 1864 inhibits Rho GTPases by binding to their guanine nucleotide exchange factors (GEFs), which are responsible for activating Rho GTPases. By inhibiting GEFs, this compound 1864 prevents the activation of Rho GTPases, leading to the inhibition of cell migration and invasion.
Biochemical and Physiological Effects
This compound 1864 has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, this compound 1864 has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and tumor invasion.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide 1864 is its specificity towards Rho GTPases. It has been found to have minimal effects on other GTPases, making it a useful tool for studying the role of Rho GTPases in cancer. However, this compound 1864 has also been found to have some limitations in lab experiments. It has been shown to have poor solubility in water, which can affect its bioavailability and efficacy. In addition, this compound 1864 has been found to be unstable in solution, which can lead to degradation over time.

Future Directions

There are several future directions for the study of 4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide 1864. One area of research is the development of more stable and bioavailable formulations of this compound 1864. Another area of research is the study of the effects of this compound 1864 on other cellular processes, such as cell proliferation and differentiation. In addition, the potential use of this compound 1864 in combination with other cancer therapies is an area of interest for future research.
Conclusion
In conclusion, this compound 1864 is a small molecule inhibitor that has shown potential in cancer research. Its specificity towards Rho GTPases makes it a useful tool for studying the role of Rho GTPases in cancer. However, its poor solubility and stability in solution are limitations that need to be addressed. Future research on this compound 1864 should focus on developing more stable and bioavailable formulations and exploring its potential use in combination with other cancer therapies.

Synthesis Methods

The synthesis of 4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide 1864 involves the reaction of 4-ethylbenzoyl chloride with 2-amino-5-methylphenol in the presence of triethylamine. The resulting product is then treated with thiourea to form the thioamide group. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide 1864 has been extensively studied for its potential in cancer research. It has been shown to inhibit the activity of Rho GTPases, which are involved in cell migration, invasion, and metastasis. This compound 1864 has been found to inhibit the growth and migration of various cancer cell lines, including breast, lung, and pancreatic cancer cells.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C17H18N2O2S/c1-3-12-5-7-13(8-6-12)16(21)19-17(22)18-14-10-11(2)4-9-15(14)20/h4-10,20H,3H2,1-2H3,(H2,18,19,21,22)

InChI Key

ROLOMQZIPAHQJV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C)O

Origin of Product

United States

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